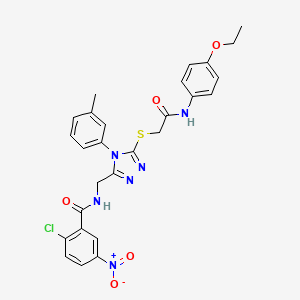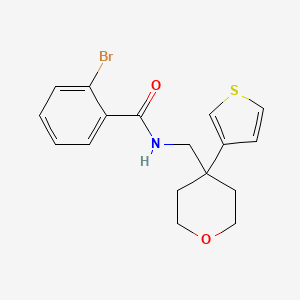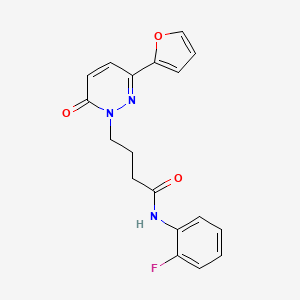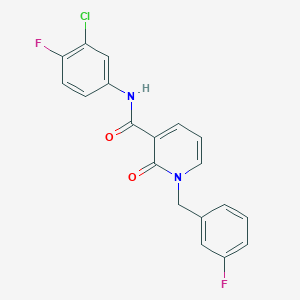
1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, also known as CFPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrimidine-based urea family, which has been shown to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, due to its unique structural properties, has been a subject of study for its potential applications in various fields of scientific research. This compound, characterized by the presence of chloro, fluoro, and methoxypyrimidinyl groups, offers a versatile platform for the synthesis of complex molecules and the study of chemical reactions and interactions.
One significant application of this compound is in the synthesis of heterocyclic ureas and their potential use in medicinal chemistry. For example, complexation-induced unfolding of heterocyclic ureas has been studied to understand how simple foldamers can equilibrate with multiply hydrogen-bonded sheetlike structures, providing insights into the fundamental principles of molecular self-assembly and folding mechanisms that are critical in drug design and biomolecular engineering (Corbin et al., 2001).
Anticancer Research
In the realm of anticancer research, modifications of the urea component in molecules similar to 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea have been explored to evaluate their anticancer effects. For instance, a study focused on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety, demonstrating that such modifications can retain antiproliferative activity against cancer cell lines while reducing toxicity, highlighting the compound's potential as a scaffold for developing new anticancer agents with lower side effects (Wang et al., 2015).
Material Science Applications
The compound and its derivatives also find applications in material science, particularly in the study of nonlinear optical materials. Research into bis-chalcone derivatives, which share structural similarities with 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, has shown promising results in the development of materials with significant nonlinear optical properties. These materials have potential applications in optical limiting devices and the field of photonics, demonstrating the compound's relevance beyond medicinal chemistry (Shettigar et al., 2006).
Environmental Chemistry
In environmental chemistry, the study of phototransformation of related compounds in aqueous solutions provides valuable insights into the degradation processes of synthetic molecules in natural water bodies, contributing to the understanding of environmental persistence and the development of more eco-friendly chemicals (Choudhury & Dureja, 1996).
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4O2/c1-20-12-15-5-8(6-16-12)18-11(19)17-7-2-3-10(14)9(13)4-7/h2-6H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUZLYIOWQLACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-{4-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2708055.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2708057.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2708061.png)

![1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one](/img/structure/B2708063.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2708069.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2708071.png)
![benzo[b]thiophen-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2708073.png)

![1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2708075.png)